REACTION_CXSMILES
|
Cl[C:2]([CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])=[O:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][C:15]1[NH:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.Cl>ClCCl.C(OCC)(=O)C>[CH3:14][C:15]1[NH:16][C:17]2[C:22]([C:23]=1[C:2](=[O:3])[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7])=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)CCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 20° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (100 g)
|
Type
|
WASH
|
Details
|
eluting with chloroform and with recrystallization from a mixture of ethyl acetate and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC=C2C1C(CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 908 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |